molecular formula C8H5Cl2NO2S B1459220 (4-Chloro-2-cyanophenyl)methanesulfonyl chloride CAS No. 1432681-23-6

(4-Chloro-2-cyanophenyl)methanesulfonyl chloride

Cat. No. B1459220
CAS RN: 1432681-23-6
M. Wt: 250.1 g/mol
InChI Key: DBZUNKUCNWEEKB-UHFFFAOYSA-N
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Description

“(4-Chloro-2-cyanophenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1432681-23-6 . It has a molecular weight of 250.1 . The compound is also known by its IUPAC name, which is the same as the common name .


Molecular Structure Analysis

The Inchi Code for “(4-Chloro-2-cyanophenyl)methanesulfonyl chloride” is 1S/C8H5Cl2NO2S/c9-8-2-1-6 (5-14 (10,12)13)7 (3-8)4-11/h1-3H,5H2 .

Scientific Research Applications

Polymer Modification

In the realm of polymer chemistry , (4-Chloro-2-cyanophenyl)methanesulfonyl chloride has been explored for its efficacy in modifying polymers , such as its addition to cis-1,4-polybutadiene. This process is characterized by high regioselectivity, leading to the formation of saturated units within the polymer chain. The addition reactions are notable for their selectivity and the instability of the products, which can be stabilized through nucleophilic substitution, highlighting the compound's potential in tailoring polymer properties for specific applications (Buchan & Cameron, 1978).

Novel Organic Reactions

Moreover, novel organic transformations facilitated by (4-Chloro-2-cyanophenyl)methanesulfonyl chloride are of interest, such as the synthesis of 2-chloro-1,1-difluoroallyl methanesulfonates through unexpected rearrangement reactions. This process involves a base-mediated reaction leading to sigmatropic rearrangement and highlights the compound's role in enabling the formation of functionalized organofluorine compounds, which are valuable in pharmaceutical and material science (Ando et al., 2005).

Benzoxazole Synthesis

Additionally, it serves as a catalyst in one-pot syntheses of benzoxazoles from carboxylic acids , demonstrating its utility in facilitating heterocycle formation. This application is particularly noteworthy for its efficiency in synthesizing benzoxazoles, which are important heterocycles in various chemical domains, including pharmaceuticals and agrochemicals. The method's compatibility with diverse functional groups underscores the compound's versatility as a catalyst (Kumar, Rudrawar, & Chakraborti, 2008).

Safety and Hazards

The safety information for “(4-Chloro-2-cyanophenyl)methanesulfonyl chloride” is available in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

(4-chloro-2-cyanophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2S/c9-8-2-1-6(5-14(10,12)13)7(3-8)4-11/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZUNKUCNWEEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-cyanophenyl)methanesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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